Cas no 60458-71-1 (2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide 化学的及び物理的性質
名前と識別子
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- (4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE
- J-501342
- NCGC00175342-01
- SR-01000321118
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetohydrazide
- STK100762
- 60458-71-1
- G22527
- 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
- DTXSID801328116
- 2-[(4,6-Dimethylpyrimidin-2-yl)thio]acetohydrazide
- Acetic acid, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-, hydrazide
- TimTec1_000226
- CS-0220128
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- EN300-05819
- BRD-K36678507-001-01-2
- HMS2661P07
- AKOS000383987
- HMS1534K06
- MLS000711506
- CHEMBL1556253
- SR-01000321118-1
- SMR000281273
- MFCD00181595
- 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide
-
- MDL: MFCD00181595
- インチ: InChI=1S/C8H12N4OS/c1-5-3-6(2)11-8(10-5)14-4-7(13)12-9/h3H,4,9H2,1-2H3,(H,12,13)
- InChIKey: RLCZMVPGNOZVLO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=NC(=N1)SCC(=O)NN)C
計算された属性
- せいみつぶんしりょう: 212.07318219g/mol
- どういたいしつりょう: 212.07318219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 106Ų
2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB410998-1 g |
2-[(4,6-Dimethylpyrimidin-2-yl)thio]acetohydrazide; . |
60458-71-1 | 1 g |
€428.50 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290798-250mg |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide |
60458-71-1 | 97% | 250mg |
¥1267 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290798-2.5g |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide |
60458-71-1 | 97% | 2.5g |
¥11712 | 2023-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290798-50mg |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide |
60458-71-1 | 97% | 50mg |
¥1481 | 2023-02-17 | |
Aaron | AR00EDB0-250mg |
(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE |
60458-71-1 | 95% | 250mg |
$217.00 | 2025-01-24 | |
abcr | AB410998-1g |
2-[(4,6-Dimethylpyrimidin-2-yl)thio]acetohydrazide; . |
60458-71-1 | 1g |
€428.50 | 2025-02-19 | ||
abcr | AB410998-250 mg |
2-[(4,6-Dimethylpyrimidin-2-yl)thio]acetohydrazide; . |
60458-71-1 | 250 mg |
€247.00 | 2023-07-19 | ||
A2B Chem LLC | AG69328-2.5g |
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetohydrazide |
60458-71-1 | 98% | 2.5g |
$525.00 | 2024-04-19 | |
1PlusChem | 1P00ED2O-50mg |
(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE |
60458-71-1 | 95% | 50mg |
$101.00 | 2025-03-13 | |
Aaron | AR00EDB0-1g |
(4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE |
60458-71-1 | 95% | 1g |
$371.00 | 2025-02-28 |
2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazideに関する追加情報
Introduction to 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) and Its Emerging Applications in Chemical Biology
2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide, identified by its Chemical Abstracts Service number 60458-71-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thioacetohydrazide class, characterized by its sulfur-containing backbone and hydrazide functional group, which makes it a versatile scaffold for designing molecules with potential bioactivity. The presence of a 4,6-dimethylpyrimidin-2-yl moiety further enhances its structural complexity and functional diversity, positioning it as a promising candidate for drug discovery initiatives.
The 4,6-dimethylpyrimidin-2-yl substituent is particularly noteworthy due to its role in modulating the electronic properties and binding affinity of the molecule. Pyrimidine derivatives are well-documented for their involvement in various biological pathways, including DNA replication, transcription, and repair mechanisms. By incorporating this moiety into the thioacetohydrazide framework, researchers aim to exploit these inherent biological interactions while introducing novel pharmacophores that could enhance therapeutic efficacy.
In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting post-translational modifications (PTMs), such as protein phosphorylation and acetylation. The hydrazide group in 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) provides a reactive site that can engage with biomolecules through covalent or non-covalent interactions. This feature has been leveraged in the design of probes and inhibitors for kinases and other enzymes involved in cellular signaling cascades.
One of the most compelling aspects of this compound is its potential application in developing kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. The 4,6-dimethylpyrimidin-2-yl group can be strategically positioned to mimic ATP binding pockets or interact with allosteric sites on kinase proteins, thereby inhibiting their activity. Preliminary studies have suggested that derivatives of 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide exhibit promising inhibitory effects on certain kinases, warranting further investigation.
The sulfur atom in the thioacetohydrazide moiety also contributes to the compound's reactivity, allowing for post-synthetic modifications that can fine-tune its biological properties. For instance, thioacetohydrazides can undergo nucleophilic addition reactions with carbonyl groups, enabling the formation of Schiff bases or other functionalized derivatives. These modifications have been explored in the development of antimicrobial and anti-inflammatory agents, where the ability to conjugate additional pharmacophores is highly beneficial.
Advances in computational chemistry have further accelerated the discovery process for compounds like 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1). Molecular docking simulations and virtual screening have allowed researchers to predict binding affinities and identify potential lead compounds with high precision. These computational approaches complement experimental efforts by providing rapid assessments of molecular interactions, thereby reducing the time and cost associated with traditional drug discovery methodologies.
Recent publications have highlighted the role of pyrimidine-based compounds in modulating immune responses. The 4,6-dimethylpyrimidin-2-yl group has been shown to interact with immunoregulatory pathways, suggesting potential applications in immunotherapy and vaccine development. For example, derivatives of this compound have demonstrated ability to modulate cytokine production and T-cell activation, making them attractive candidates for treating autoimmune diseases or enhancing vaccine efficacy.
The hydrazide functionality also lends itself to applications in diagnostic imaging. Hydrazides can be radiolabeled with isotopes such as fluorine-18 or gallium-68 for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This has enabled researchers to visualize biological processes at the molecular level with high resolution. In particular, 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) has been explored as a tracer for studying kinase activity in vivo.
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between 4,6-dimethylpyrimidine derivatives and thioaceto hydrazides under controlled conditions. Advances in synthetic methodologies have enabled more efficient production processes, including catalytic approaches that minimize waste and improve scalability.
The growing interest in structure-based drug design has also spurred research into understanding how subtle modifications to 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) can alter its biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating molecular structures and identifying key interactions with target proteins or nucleic acids. These structural insights have guided medicinal chemists in designing next-generation analogs with enhanced potency and selectivity.
In conclusion, 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide(CAS No.600458-71-1) represents a fascinating compound with diverse applications across chemical biology and pharmaceutical research. The combination of its unique structural features—the hydrazide group, 4, 6-dimethylpyrimidine core,
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